molecular formula C13H15BrO B134112 4-(4-Bromophenyl)-cyclohexanecarboxaldehyde CAS No. 140922-86-7

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde

Cat. No. B134112
M. Wt: 267.16 g/mol
InChI Key: ACGCXIANOSUGIS-UHFFFAOYSA-N
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Description

4-Bromophenyl isocyanate is a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard . Another related compound, 4-Bromophenylacetylene, is used as the starting material for second-order nonlinear optical materials, heterocyclotriynes, and unsymmetrical 1,4-diarylbutadiynes .


Synthesis Analysis

Efforts have been made to study the pharmacological activities of newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .


Chemical Reactions Analysis

The lipophilic character of the compounds, expressed by the clogP value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .


Physical And Chemical Properties Analysis

4-Bromophenylacetylene has a molecular formula of C8H5Br and an average mass of 181.029 Da . Another related compound, 4-Bromoacetanilide, has a molecular formula of C8H8BrNO and an average mass of 214.059 Da .

Safety And Hazards

4-Bromophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-bromophenyl)cyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGCXIANOSUGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598051
Record name 4-(4-Bromophenyl)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde

CAS RN

140922-86-7
Record name 4-(4-Bromophenyl)cyclohexane-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 10.4 g of 1-bromo-4-[4-(methoxymethyli-dene)cyclohexyl]benzene and 100 ml of tetrahydrofuran/2N hydrochloric acid (vol. 4:1) was heated to reflux for 30 minutes in a round flask. Subsequently, the reaction mixture was poured into 100 ml of water and extracted three times with 100 ml of diethyl ether each time. The organic phases were washed with 100 ml of water, dried over magnesium sulphate and concentrated. There were obtained 9.4 g of 4-(4-bromophenyl)cyclohexanecarboxaldehyde as white crystals; trans/cis ratio about 5:3.
Name
1-bromo-4-[4-(methoxymethyli-dene)cyclohexyl]benzene
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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